molecular formula C10H10Cl2O2 B7795716 3-Chloro-4-n-propoxybenzoyl chloride CAS No. 76327-33-8

3-Chloro-4-n-propoxybenzoyl chloride

Cat. No.: B7795716
CAS No.: 76327-33-8
M. Wt: 233.09 g/mol
InChI Key: NRWDQONAZDVAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-n-propoxybenzoyl chloride is an organic compound with the molecular formula C10H10ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a propoxy group at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-n-propoxybenzoyl chloride typically involves the chlorination of 4-n-propoxybenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid group to the acyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the safety and efficiency of the reaction. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-n-propoxybenzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 3-Chloro-4-n-propoxybenzoic acid.

    Reduction: The acyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

    Amines: React with the acyl chloride group to form amides.

    Alcohols: React with the acyl chloride group to form esters.

    Lithium Aluminum Hydride (LiAlH4): Used for the reduction of acyl chlorides to alcohols.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    3-Chloro-4-n-propoxybenzoic acid: Formed by hydrolysis.

Scientific Research Applications

3-Chloro-4-n-propoxybenzoyl chloride has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-n-propoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses to introduce the 3-Chloro-4-n-propoxybenzoyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzoyl Chloride: Lacks the propoxy group, making it less versatile in certain reactions.

    4-n-Propoxybenzoyl Chloride: Lacks the chlorine atom, affecting its reactivity and applications.

    3-Chloro-4-methoxybenzoyl Chloride: Contains a methoxy group instead of a propoxy group, altering its physical and chemical properties.

Uniqueness

3-Chloro-4-n-propoxybenzoyl chloride is unique due to the presence of both the chlorine atom and the propoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

3-chloro-4-propoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWDQONAZDVAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287972
Record name Benzoyl chloride, 3-chloro-4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76327-33-8
Record name Benzoyl chloride, 3-chloro-4-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76327-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3-chloro-4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.